N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide is a synthetic organic compound with a complex structure It features a dimethylaminoethyl group, an oxan-4-yl group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide typically involves multiple steps. One common method includes the reaction of 4-phenylbutanoic acid with oxan-4-ylamine to form an intermediate amide. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted amides with various alkyl or aryl groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The phenylbutanamide backbone provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N,N-Dimethylaminoethanol: Utilized in organic synthesis and as a precursor in the production of various chemicals.
Bis[2-(dimethylamino)ethyl]ether: Employed as an amine catalyst in industrial processes.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-20(2)13-14-21(18-11-15-23-16-12-18)19(22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLIIOGCUGDJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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